molecular formula C14H15NO3 B2479370 3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923186-01-0

3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No. B2479370
CAS RN: 923186-01-0
M. Wt: 245.278
InChI Key: HLRWTSDBYAZNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to an oxazole ring, which is further substituted with a 3,4-dimethylphenyl group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 245.27, and its molecular formula is C14H15NO3 .

Scientific Research Applications

Synthesis and Antioxidant Properties

The compound's relevance in synthesizing novel structures with potential antioxidant properties is significant. For instance, Dmitro V. Dovbnya et al. (2022) explored synthesizing compounds with similar structural frameworks, focusing on their antioxidant activity. Their findings provide insight into the potential use of such compounds in developing new antioxidants (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, & E. S. Pruglo, 2022).

Role in Heterocyclic Rearrangement

The compound also plays a role in the synthesis of heterocyclic compounds, as studied by V. Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich (2012). They demonstrated the transformation of related compounds into oxadiazoles, highlighting the versatility of such structures in chemical synthesis (V. Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich, 2012).

Anticancer and Anti-inflammatory Potential

A study by Parsharamulu Rayama et al. (2015) examined acyl hydrazone derivatives of a similar compound for their potential anti-inflammatory and anticancer activities. This indicates the compound's potential as a precursor for medicinal applications (Parsharamulu Rayama, Jaya Shree Anireddya, Naveen Polkama, Tejeswara Rao Allakaa, Kalyani Chepurib, & Mukharjee Nadendlac, 2015).

Photophysical and Nonlinear Optical Behaviour

Y. Murthy* et al. (2013) explored novel oxazolone derivatives for their third-order nonlinear optical properties. This study suggests potential applications in materials science, particularly in developing new materials with unique optical properties (Y. Murthy*, K. Suhasini, V. Veeraiah, G. Umesh, K. Manjunatha, & V. Christopher, 2013).

Molecular Engineering Applications

Sanghoon Kim et al. (2006) demonstrated the use of similar compounds in molecular engineering, particularly in solar cell applications. Their work highlights the compound's potential in developing efficient solar cell technologies (Sanghoon Kim, Jae Kwan Lee, S. Kang, J. Ko, J. Yum, S. Fantacci, F. De Angelis, D. Di Censo, Md. K. Nazeeruddin, & M. Grätzel, 2006).

properties

IUPAC Name

3-[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-3-4-11(7-10(9)2)12-8-15-13(18-12)5-6-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRWTSDBYAZNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(O2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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